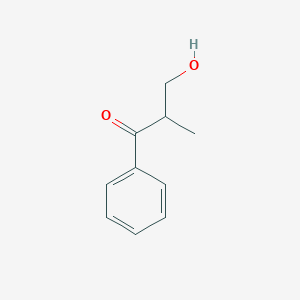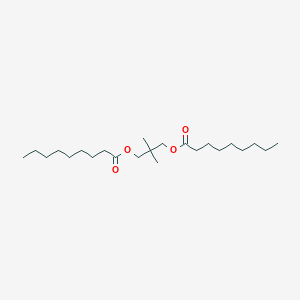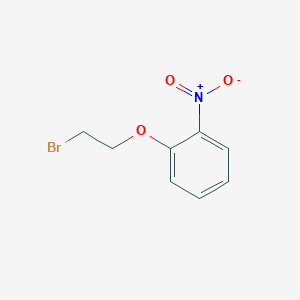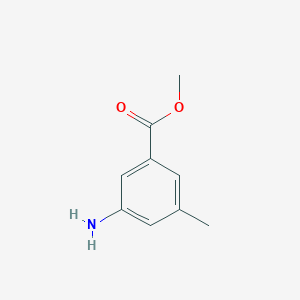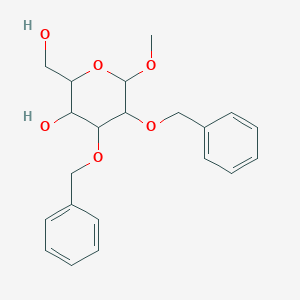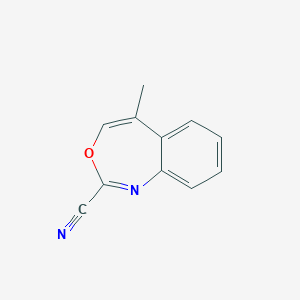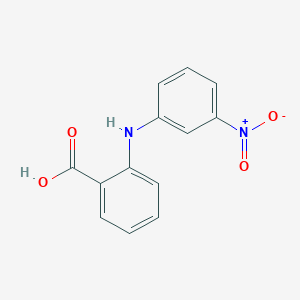
4-Phenylpentan-2-one
Overview
Description
4-Phenylpentan-2-one is an organic compound with the molecular formula C11H14O. It is a ketone characterized by a phenyl group attached to the fourth carbon of a pentan-2-one chain. This compound is known for its applications in various fields, including pharmaceuticals, organic synthesis, and as an intermediate in the production of other chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Phenylpentan-2-one can be synthesized through several methods. One common method involves the Grignard reaction, where phenylmagnesium bromide reacts with butanone to form the desired product. The reaction typically occurs in an anhydrous ether solvent under a nitrogen atmosphere to prevent moisture from interfering with the reaction .
Another method involves the Friedel-Crafts acylation of benzene with pentanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction also requires an anhydrous environment and is conducted at low temperatures to control the reaction rate .
Industrial Production Methods
In industrial settings, this compound is often produced through catalytic hydrogenation of 4-phenyl-2-pentenoic acid. This method involves the use of a palladium catalyst and hydrogen gas under high pressure and temperature conditions. The process is efficient and yields high purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
4-Phenylpentan-2-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form 4-phenylpentanoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound with sodium borohydride or lithium aluminum hydride yields 4-phenylpentan-2-ol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or hydrazines in the presence of a base such as pyridine.
Major Products Formed
Oxidation: 4-Phenylpentanoic acid.
Reduction: 4-Phenylpentan-2-ol.
Substitution: Corresponding imines or hydrazones.
Scientific Research Applications
4-Phenylpentan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and fine chemicals.
Medicine: Research has explored its potential use in developing new therapeutic agents due to its ability to interact with biological targets.
Industry: It is used in the production of fragrances and flavoring agents due to its pleasant aroma.
Mechanism of Action
The mechanism of action of 4-Phenylpentan-2-one and its derivatives varies depending on the specific application. For instance, certain derivatives have been shown to interact with monoamine transporters, selectively inhibiting the reuptake of dopamine and norepinephrine without significantly affecting serotonin trafficking. This selective inhibition can lead to increased levels of these neurotransmitters in the synaptic cleft, enhancing neurotransmission.
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-2-pentanone: Similar in structure but with the phenyl group attached to the first carbon.
4-Phenyl-2-butanone: A shorter chain analog with similar reactivity.
4-Phenyl-2-pentanol: The reduced form of 4-Phenylpentan-2-one.
Uniqueness
This compound is unique due to its specific positioning of the phenyl group, which influences its reactivity and interaction with other molecules. This positioning allows for selective reactions and applications that are not possible with its analogs .
Properties
IUPAC Name |
4-phenylpentan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O/c1-9(8-10(2)12)11-6-4-3-5-7-11/h3-7,9H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYOVWIRLZABVDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)C)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20939181 | |
| Record name | 4-Phenylpentan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20939181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17913-10-9 | |
| Record name | 4-Phenyl-2-pentanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17913-10-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Phenylpentan-2-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017913109 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Phenylpentan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20939181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-phenylpentan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.037 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How can 4-Phenylpentan-2-one be synthesized?
A1: this compound can be synthesized starting from trans-β-methylcinnamic acid. [] Firstly, trans-β-methylcinnamic acid is converted to its corresponding acid chloride, β-methylcinnamoyl chloride. Reacting this acid chloride with dimethyl cadmium yields 4-Phenylpent-3-en-2-one. Subsequent catalytic hydrogenation of 4-Phenylpent-3-en-2-one leads to the formation of this compound.
Q2: What is significant about the stereochemistry of this compound synthesis?
A2: The catalytic hydrogenation of 4-Phenylpent-3-en-2-ol, a precursor to this compound, introduces a new chiral center at the C4 carbon. [] This results in the formation of two diastereomeric racemates of 4-Phenylpentan-2-ol. The ratio of these diastereomers provides insight into the stereoselectivity of the hydrogenation reaction. This highlights the importance of understanding reaction conditions and their influence on the stereochemical outcome of the synthesis.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
